![molecular formula C10H7ClN2O5 B2775706 (2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid CAS No. 1383931-94-9](/img/structure/B2775706.png)
(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid
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Description
(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Scientific Research Applications
Crystallography and Molecular Structure Analysis
N-(4-Chloro-3-nitrophenyl)maleamic acid: has been studied for its crystal structure, which reveals a cis-configured acyclic C=C double bond and a rare anti position of the C=O and O-H bonds due to intramolecular hydrogen bonding . This detailed structural information is crucial for understanding the compound’s reactivity and potential as a building block in materials science.
Synthesis of N-Phenylmaleimide Precursors
The compound serves as a precursor for the synthesis of substituted N-phenylmaleimides , which are valuable due to their biological properties and use as intermediates in synthesis . These precursors can be used in a Diels–Alder reaction, a cornerstone of synthetic organic chemistry, to create complex molecular architectures.
Green Chemistry Education
In educational settings, particularly in undergraduate organic chemistry laboratories, N-(4-Chloro-3-nitrophenyl)maleamic acid is used to demonstrate green chemistry principles. Students learn about atom economy, safer chemicals, energy efficiency, and waste reduction through the synthesis of this compound .
Hydrogen Bonding Studies
The compound’s ability to form zigzag chains in the crystal via N-H⋯O hydrogen bonds makes it an interesting case study for hydrogen bonding interactions . This is significant for the design of new materials and drugs, where hydrogen bonding plays a key role in molecular recognition.
Organic Synthesis Methodology
The compound is involved in organic synthesis methodologies, where it can undergo various reactions due to its functional groups. This includes participation in cycloaddition reactions, which are pivotal for constructing cyclic compounds in medicinal chemistry .
properties
IUPAC Name |
(Z)-4-(4-chloro-3-nitroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZUVTAMUUOPOJ-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid |
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